molecular formula C10H11BrO B1611600 Allyl 2-bromobenzyl ether CAS No. 87280-01-1

Allyl 2-bromobenzyl ether

Cat. No.: B1611600
CAS No.: 87280-01-1
M. Wt: 227.1 g/mol
InChI Key: WBVJSBVYPDCMEW-UHFFFAOYSA-N
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Description

Allyl 2-bromobenzyl ether: is an organic compound with the molecular formula C10H11BrO . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a benzyl ether moiety, where the benzyl group is substituted with a bromine atom at the ortho position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of 2-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

    Alkylation of Phenols: Another method involves the alkylation of 2-bromophenol with allyl bromide in the presence of a base like potassium carbonate. This reaction can be carried out in a polar aprotic solvent such as acetone or dimethylformamide.

Industrial Production Methods: Industrial production of allyl 2-bromobenzyl ether may involve large-scale Williamson ether synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Allyl 2-bromobenzyl ether can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Claisen Rearrangement: This compound can undergo Claisen rearrangement, where the allyl group migrates to the ortho position of the benzene ring, forming an ortho-allylphenol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, or potassium permanganate in solvents like dichloromethane or acetone.

    Claisen Rearrangement: Heating the compound to 250°C in the absence of a solvent.

Major Products Formed:

    Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.

    Oxidation: Formation of epoxides, diols, or aldehydes.

    Claisen Rearrangement: Formation of ortho-allylphenol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Allyl 2-bromobenzyl ether is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis Studies: It is used in studies involving electron paramagnetic resonance spectroscopy to understand catalytic mechanisms and reaction intermediates.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways involving brominated aromatic compounds.

Industry:

    Polymer Chemistry: It is used in the synthesis of polymers and copolymers with specific properties, such as flame retardancy or enhanced mechanical strength.

Comparison with Similar Compounds

    Allyl Phenyl Ether: Similar structure but lacks the bromine atom on the benzene ring.

    2-Bromobenzyl Alcohol: Contains the bromine atom but lacks the allyl group.

    Allyl Benzyl Ether: Similar structure but lacks the bromine atom on the benzene ring.

Uniqueness: Allyl 2-bromobenzyl ether is unique due to the presence of both the allyl group and the bromine atom on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(prop-2-enoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJSBVYPDCMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518805
Record name 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87280-01-1
Record name 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87280-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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